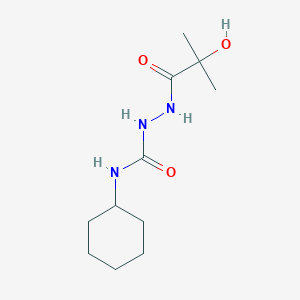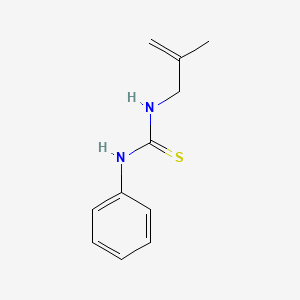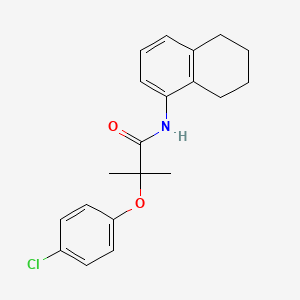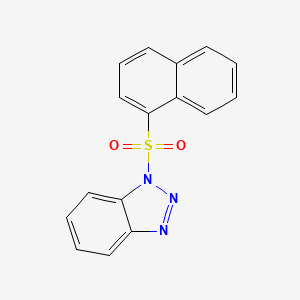
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of hydrazinecarboxamides and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinases, which play a role in tumor growth and viral replication.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is its high degree of purity, which makes it suitable for use in laboratory experiments. However, the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide is a promising compound with potential applications as a therapeutic agent. Its anti-inflammatory, antitumor, and antiviral activities, as well as its potential to improve cognitive function, make it an attractive target for future research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in therapeutic applications.
Méthodes De Synthèse
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide in the presence of a suitable solvent and catalyst. The process yields a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide has been extensively studied for its potential application as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,17)9(15)13-14-10(16)12-8-6-4-3-5-7-8/h8,17H,3-7H2,1-2H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGWOYFNFFEWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)

![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)


![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)